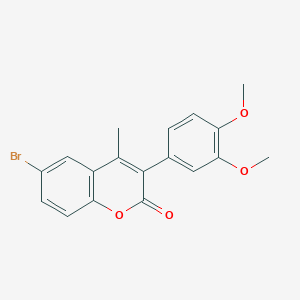

6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

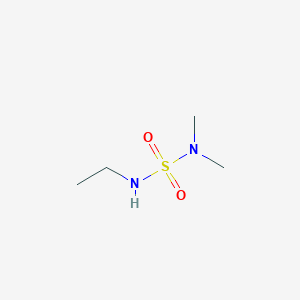

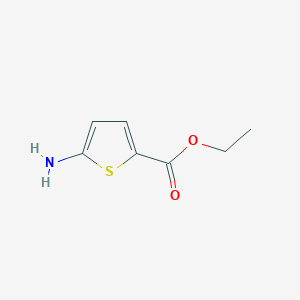

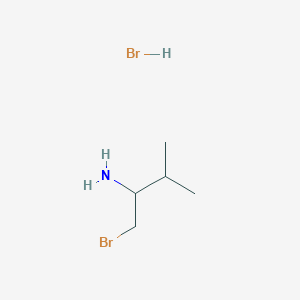

The compound “6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one” is a chemical compound with the molecular formula C23H17BrO4 . It has an average mass of 437.283 Da and a monoisotopic mass of 436.031006 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom at the 6th position of the chromen-2-one ring and a 3,4-dimethoxyphenyl group at the 3rd position . The compound also contains a methyl group at the 4th position .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Kinetics and Synthesis of Derivatives : Synthetic chromene derivatives, including those similar to 6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one, are significant in various applications, particularly in pharmacology. Research has focused on the kinetics and synthesis of these compounds, providing a deeper understanding of their properties and potential uses (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Molecular Interactions

- pi-Stacked Dimers Formation : Investigations have been conducted on compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene, which form pi-stacked dimers. These studies contribute to understanding the molecular interactions and properties of related chromene derivatives (da Silva et al., 2007).

Microwave-Assisted Synthesis

- Efficient Synthesis Techniques : Microwave-assisted cyclization has been used for the synthesis of chromen-6-ones and their analogues, demonstrating an efficient technique for producing these compounds (Dao, Ho, Lim, & Cho, 2018).

Biological Activity

- Antibacterial Activity : Some derivatives of 2H-chromen-2-one have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Abdel-Aziem, Baaiu, & El-Sawy, 2021).

Catalytic Processes

- Catalyzed Conversion : Research has been conducted on the catalytic conversion of related compounds to 6-bromo-2-oxo-2H-chromene-4-carboxylate. Such studies are crucial for understanding chemical reactions and developing more efficient synthetic methods (Ramazani & Souldozi, 2003).

Selective Inhibition

- COX-2 Inhibition : The characterization of derivatives as selective COX-2 inhibitors highlights the potential of these compounds in pharmacological applications, especially in treating inflammation and pain (Rullah et al., 2015).

Nitrogen Heterocycles Synthesis

- Synthesis of Heterocycles : The use of 3-(4-Acetyl[phenyl)-2H-coumarin in synthesizing nitrogen heterocycles underlines the versatility of chromen-2-one derivatives in organic chemistry (Skripskaya et al., 2013).

Mecanismo De Acción

Target of Action

It is known that the compound is structurally similar to 3,4-dimethoxyphenethylamine , a phenethylamine class compound that is an analogue of the major human neurotransmitter dopamine .

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may interact with dopamine receptors in a similar manner, potentially leading to changes in neurotransmission.

Biochemical Pathways

Given its structural similarity to 3,4-dimethoxyphenethylamine , it may influence pathways related to dopamine neurotransmission.

Propiedades

IUPAC Name |

6-bromo-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKMEGOYBPRGGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2786077.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2786078.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2786079.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2786087.png)

![Spiro[2.2]pentane-2-carboximidamide;hydrochloride](/img/structure/B2786088.png)

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2786098.png)